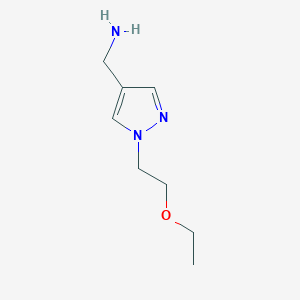

![molecular formula C9H13N5O B1468115 {1-[(3,5-dimetil-1,2-oxazol-4-il)metil]-1H-1,2,3-triazol-4-il}metanamina CAS No. 1247102-95-9](/img/structure/B1468115.png)

{1-[(3,5-dimetil-1,2-oxazol-4-il)metil]-1H-1,2,3-triazol-4-il}metanamina

Descripción general

Descripción

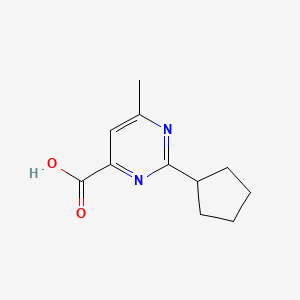

{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a useful research compound. Its molecular formula is C9H13N5O and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality {1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Anticancerígena

Los derivados de 1,2,4-triazol se han estudiado ampliamente por sus propiedades anticancerígenas. El anillo de triazol puede interactuar con varios objetivos biológicos, mejorando la farmacocinética y la farmacodinámica. Compuestos similares al que se analiza han mostrado una actividad citotóxica prometedora contra líneas celulares cancerosas como MCF-7, Hela y A549 . La capacidad de formar enlaces de hidrógeno con objetivos como la enzima aromatasa hace que estos compuestos sean significativos en el diseño de nuevos fármacos contra el cáncer.

Aplicaciones Antimicrobianas y Antifúngicas

Los compuestos de triazol son conocidos por sus actividades antimicrobianas y antifúngicas. Pueden unirse a enzimas y receptores en sistemas biológicos, lo que lleva a actividades biológicas versátiles. Los triazoles son componentes centrales en fármacos como fluconazol y voriconazol, que se utilizan para tratar infecciones fúngicas . Las características estructurales de los triazoles les permiten combatir una amplia gama de bacterias Gram-positivas y Gram-negativas.

Síntesis Orgánica

El anillo de oxazol, una porción heterocíclica de cinco miembros, se encuentra comúnmente en productos naturales bioactivos y productos farmacéuticos. Sirve como un valioso bloque de construcción o intermedio para sintetizar moléculas más complejas con potencial actividad biológica. El compuesto en cuestión podría utilizarse para crear entidades novedosas con funciones biológicas mejoradas.

Descubrimiento de Fármacos

En el descubrimiento de fármacos, la combinación de anillos de oxazol y triazol puede conducir al desarrollo de nuevos fármacos con mejores perfiles de eficacia y seguridad. La estructura molecular de estos compuestos permite la creación de moléculas híbridas con una acción antimicrobiana aumentada .

Propiedades Antioxidantes

Los derivados de oxazol se han asociado con propiedades antioxidantes. Pueden neutralizar los radicales libres y proteger las células del estrés oxidativo. Esta propiedad es beneficiosa en la prevención de enfermedades relacionadas con el daño oxidativo .

Potenciales Farmacológicos

El núcleo de triazol está presente en una variedad de clases de fármacos con diversos potenciales farmacológicos, incluidas las actividades antiinflamatorias, analgésicas, antiepilépticas, antihipertensivas, antidepresivas, antidiabéticas, ansiolíticas y antituberculosas . El compuesto en cuestión podría explorarse para estos efectos farmacológicos.

Estudios de Acoplamiento Molecular

Los estudios de acoplamiento molecular son cruciales para comprender la interacción de los compuestos con los objetivos biológicos. La capacidad del compuesto para formar enlaces de hidrógeno puede explotarse para estudiar sus modos de unión y mecanismo de acción dentro de los bolsillos de unión de diversas enzimas .

Mecanismo De Acción

Target of Action

Oxazole and triazole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of oxazole and triazole derivatives can vary greatly depending on their structure and the specific functional groups they contain . Without specific information on this compound, it’s difficult to provide an accurate description of its mode of action.

Biochemical Pathways

Oxazole and triazole derivatives can affect a variety of biochemical pathways. For example, some oxazole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some oxazole and triazole derivatives have been found to have therapeutic effects in treating various diseases .

Propiedades

IUPAC Name |

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-6-9(7(2)15-12-6)5-14-4-8(3-10)11-13-14/h4H,3,5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATVRYMLEMLYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)

![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)

![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468043.png)

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)

![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)

![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)

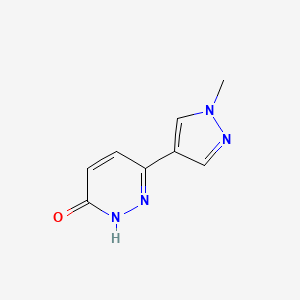

![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)